molecular formula C15H13ClF3N3O B12265888 4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole

4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12265888
M. Wt: 343.73 g/mol
InChI Key: SUOGDSOEHBCAEZ-UHFFFAOYSA-N
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Description

4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole involves multiple steps. The starting materials typically include 4-chloro-1H-pyrazole and 4-(trifluoromethyl)benzoyl chloride. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction proceeds through nucleophilic substitution, where the azetidin-3-yl group is introduced to the pyrazole ring .

Chemical Reactions Analysis

4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

4-chloro-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13ClF3N3O

Molecular Weight

343.73 g/mol

IUPAC Name

[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H13ClF3N3O/c16-13-5-20-22(9-13)8-10-6-21(7-10)14(23)11-1-3-12(4-2-11)15(17,18)19/h1-5,9-10H,6-8H2

InChI Key

SUOGDSOEHBCAEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)CN3C=C(C=N3)Cl

Origin of Product

United States

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